2-(3-bromophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine
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Overview
Description
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromophenyl and dinitrophenoxy groups. Common reagents used in these reactions include bromine, nitrophenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to its combination of a benzoxazole ring, bromophenyl group, and dinitrophenoxy group
Properties
Molecular Formula |
C26H15BrN4O6 |
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Molecular Weight |
559.3 g/mol |
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine |
InChI |
InChI=1S/C26H15BrN4O6/c27-18-5-2-4-17(12-18)26-29-22-13-19(7-9-24(22)37-26)28-15-16-3-1-6-21(11-16)36-25-10-8-20(30(32)33)14-23(25)31(34)35/h1-15H |
InChI Key |
HUJOWTBBQHDQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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